molecular formula C11H13FN2O2 B1440995 3-Fluoro-4-piperazinobenzoic acid CAS No. 1197193-04-6

3-Fluoro-4-piperazinobenzoic acid

Cat. No. B1440995
M. Wt: 224.23 g/mol
InChI Key: NAORNMGYSGBIFZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-piperazinobenzoic acid is a chemical compound with the molecular formula C11H13FN2O2 . It is also known as 3-fluoro-4-(piperazin-1-yl)benzoic acid . The compound has a molecular weight of 224.23 .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-piperazinobenzoic acid is 1S/C11H13FN2O2.ClH/c12-9-7-8 (11 (15)16)1-2-10 (9)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2, (H,15,16);1H . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Fluoro-4-piperazinobenzoic acid has a molecular weight of 224.23 . The compound is also known by its IUPAC name, 3-fluoro-4-(piperazin-1-yl)benzoic acid .

Scientific Research Applications

Antimicrobial Activity

  • Compounds derived from 3-Fluoro-4-piperazinobenzoic acid have demonstrated promising antimicrobial activity. For instance, synthesized derivatives showed efficacy against a range of bacterial strains, suggesting the potential for new antibacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Additionally, novel isoxazoline derivatives, obtained through reactions involving substituted-piperazine, exhibited good antibacterial activities against various pathogens (Wei, 2012).

Antiproliferative Agents

  • The compound has found use in the synthesis of antiproliferative agents. For example, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives synthesized from this compound have been evaluated for their antiproliferative activity against various carcinoma cell lines, indicating potential in cancer therapy (Prasad, Vinaya, Kumar, Swarup, & Rangappa, 2009).

Antioxidant Properties

  • Research into the antioxidant properties of derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety has been conducted to understand their potential as therapeutic agents. These compounds have shown significant scavenging activity in assays, suggesting their utility in combating oxidative stress-related disorders (Malík, Stanzel, Csöllei, & Čurillová, 2017).

Synthesis of Heterocyclic Compounds

  • The compound serves as a precursor in the synthesis of heterocyclic compounds, such as fluorinated pyrazoles, which are important in medicinal chemistry for their diverse biological activities. The development of synthetic strategies for new 3-amino-4-fluoropyrazoles illustrates the role of this compound in enabling further functionalization and application in drug discovery (Surmont et al., 2011).

Crystal Structure Analysis

  • Studies on the crystal structure of derivatives, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, have provided insights into the molecular architecture of these compounds, facilitating the understanding of their chemical behavior and potential applications in material science (Faizi, Ahmad, & Golenya, 2016).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Fluoro-4-piperazinobenzoic acid . Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

3-fluoro-4-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAORNMGYSGBIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296578
Record name 3-Fluoro-4-(1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-piperazinobenzoic acid

CAS RN

1197193-04-6
Record name 3-Fluoro-4-(1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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